(6Z)-6-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Overview
Description
(6Z)-6-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps. The starting materials include 3-chloro-4-methylphenylfuran and ethylthiourea. The reaction proceeds through a series of condensation and cyclization reactions under controlled conditions. The key steps include:
Condensation Reaction: The initial step involves the condensation of 3-chloro-4-methylphenylfuran with ethylthiourea in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate product undergoes cyclization to form the thiadiazolo[3,2-a]pyrimidine ring system. This step typically requires heating and the use of a suitable solvent like ethanol.
Final Modification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and furan moieties, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-6-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Methyl 4-aminobenzoate: An ester of p-aminobenzoic acid, used in the synthesis of guanidine alkaloids.
Uniqueness
(6Z)-6-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of furan, thiadiazole, and pyrimidine rings provides distinct chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
(6Z)-6-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-3-16-23-24-17(21)13(18(25)22-19(24)27-16)9-12-6-7-15(26-12)11-5-4-10(2)14(20)8-11/h4-9,21H,3H2,1-2H3/b13-9-,21-17? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVYJVTXRHYHJV-JBTBNTSXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C)Cl)C(=O)N=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)C)Cl)/C(=O)N=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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